1-((4-(3-Bromopropyl)phenoxy)methyl)benzene
Description
Properties
IUPAC Name |
1-(3-bromopropyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKTVPDAHUHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340071 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167091-73-8 | |
| Record name | 1-(Benzyloxy)-4-(3-bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-(Benzyloxymethyl)phenol with 1,3-Dibromopropane
In a representative procedure, 4-(benzyloxymethyl)phenol (10 mmol) is reacted with 1,3-dibromopropane (80 mmol, 8 equiv) in acetonitrile (30 mL) under reflux for 24 hours, using anhydrous potassium carbonate (40 mmol) as the base. The crude product is purified via column chromatography (petroleum ether/ethyl acetate, 9:1) to yield the target compound.
Key Data:
-
Side Products: Bis-alkylated derivatives due to excess 1,3-dibromopropane.
This method prioritizes simplicity but suffers from moderate yields due to competing reactions. Increasing the phenol-to-dibromopropane ratio to 1:12 improves selectivity, though at higher costs.
Alternative Alkylation Strategies
Phase-Transfer Catalysis for Enhanced Efficiency
A modified protocol employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water-DMF biphasic system. 4-(Benzyloxymethyl)phenol (10 mmol) reacts with 1,3-dibromopropane (60 mmol) at 80°C for 6 hours, achieving 58% yield.
Advantages:
-
Reduced reaction time (6 vs. 24 hours)
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Higher atom economy (1,3-dibromopropane: 6 equiv)
Limitations:
-
Requires rigorous drying to prevent hydrolysis of the benzyl ether.
Optimization of Reaction Parameters
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts reaction rates and yields:
Polar aprotic solvents like DMF enhance nucleophilicity of the phenoxide ion, accelerating the SN2 mechanism.
Temperature and Time Profile
A kinetic study reveals optimal conditions at 80°C for 8 hours, beyond which decomposition occurs:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 34 |
| 80 | 8 | 58 |
| 100 | 6 | 41 |
Prolonged heating above 80°C degrades the benzyl ether moiety.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (petroleum ether/ethyl acetate, 85:15) effectively isolates the product with Rf = 0.42. Industrial-scale processes use simulated moving bed (SMB) chromatography to achieve 99.5% purity.
Spectroscopic Confirmation
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1H NMR (400 MHz, CDCl3): δ 7.54–7.28 (m, 9H, aromatic), 5.12 (s, 2H, OCH2C6H5), 3.51 (t, J = 6.4 Hz, 2H, CH2Br), 2.43–2.08 (m, 4H, CH2CH2CH2Br).
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HRMS: m/z calcd. for C16H17BrO [M+H]+: 305.21; found: 305.20.
Industrial-Scale Production and Cost Analysis
At scale, the phase-transfer method reduces 1,3-dibromopropane usage to 4.5 equiv while maintaining 55% yield. Current pricing from major suppliers includes:
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| American Custom Chemicals | 95% | 99.55 |
| Sunway Pharm | 98% | 87.20 |
The high cost of 1,3-dibromopropane (USD 240/kg) drives research into bromide recycling systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(3-bromopropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromopropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers or amines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of propylbenzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-(3-bromopropyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the benzyloxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromopropyl group is reduced to a propyl group by the addition of hydrogen atoms.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities with related compounds:
Key Observations :
- Reactivity: The bromopropyl group in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) compared to ether-based analogues like 1-((4-(2-Ethoxyethoxy)phenoxy)methyl)benzene, which lack a leaving group .
- Steric Effects: The tert-butyl group in 3-Bromo-1-(4-tert-butylphenoxy)propane reduces accessibility to the bromine atom, whereas the linear bromopropyl chain in the target compound offers minimal steric hindrance .
- Functional Group Diversity : The propargyl ether in ’s compound enables click chemistry applications, a feature absent in the target compound .
Physical and Spectroscopic Properties
Notes:
- The target compound’s bromopropyl chain contributes to a higher molecular weight compared to simpler analogues.
- NMR signals for the bromopropyl chain (δ 1.8–3.5 ppm) distinguish it from methoxymethyl or tert-butyl substituents .
Biological Activity
1-((4-(3-Bromopropyl)phenoxy)methyl)benzene, also known as B067442, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Inhibition of Cell Proliferation : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and apoptosis pathways. This is often mediated through the modulation of signaling pathways such as MAPK and PI3K/Akt.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This mechanism is crucial for conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Studies : A study on structurally similar phenoxy compounds demonstrated significant anticancer activity against various cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : In vitro studies have shown that phenoxy compounds can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential therapeutic application in treating inflammatory diseases.
- Antimicrobial Activity : Research has indicated that phenolic compounds possess antimicrobial properties. A related study reported that certain phenoxy derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use as antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 1-((4-(3-Bromopropyl)phenoxy)methyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves multi-step alkylation and bromination. A method analogous to involves reacting 4-(3-bromopropyl)phenol with benzyl bromide derivatives under basic conditions (e.g., K₂CO₃ in acetone). Key factors include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like elimination .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product from unreacted bromopropyl intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic and chromatographic methods are essential:
Q. What are the compound’s key physicochemical properties relevant to experimental design?
- Solubility : Limited in water (<0.1 mg/mL); highly soluble in THF, DCM, and DMF .
- Stability : Susceptible to light-induced degradation; store in amber vials at –20°C under inert atmosphere .
- Hazard profile : Irritant (skin/eyes); use PPE and fume hoods during handling .
Advanced Research Questions
Q. How does the bromopropyl group influence regioselectivity in nucleophilic substitution reactions?
The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent phenoxy-methyl group slows substitution at the central carbon, favoring terminal bromine reactivity. Kinetic studies (e.g., using NaI/acetone) show a 3:1 preference for terminal substitution .
Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization?
- Low-temperature protocols : Reactions at 0–10°C reduce β-hydride elimination .
- Bulky bases : Use DBU instead of KOH to minimize base-induced dehydrohalogenation .
- Microwave-assisted synthesis : Shortens reaction time, improving yield by 15–20% .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) reveals potential binding to cytochrome P450 enzymes (binding energy ≤ –7.5 kcal/mol). The bromopropyl chain occupies hydrophobic pockets, while the benzyl ether interacts via π-π stacking . Validate predictions with in vitro assays (e.g., CYP3A4 inhibition) .
Q. What role does this compound play in designing photoactive materials?
The aromatic system and bromine substituent enable applications in:
- OLEDs : As a hole-transport layer precursor; bromine enhances electron-withdrawing capacity (HOMO/LUMO gap ~4.1 eV) .
- Polymer crosslinking : UV-initiated radical reactions with vinyl monomers yield thermally stable networks (Tg > 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
